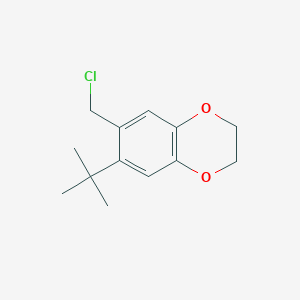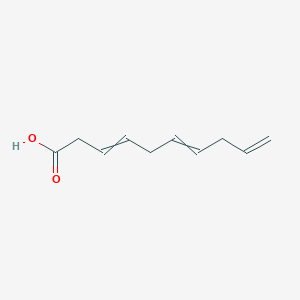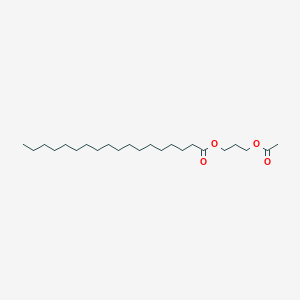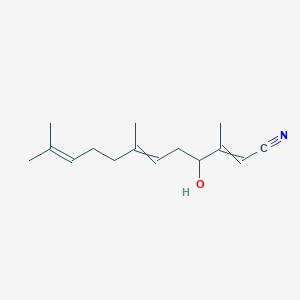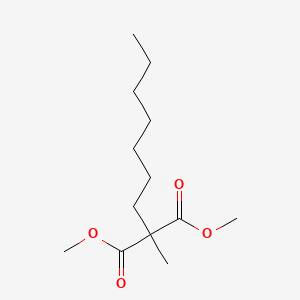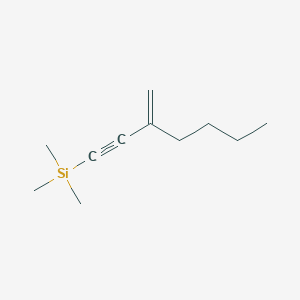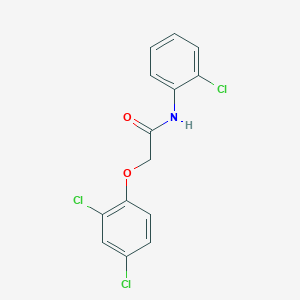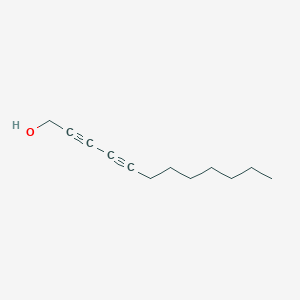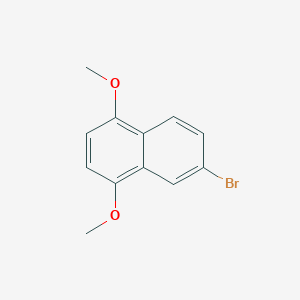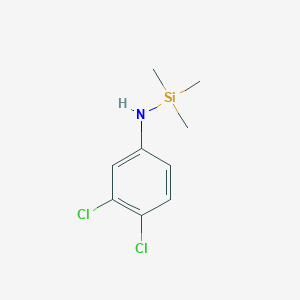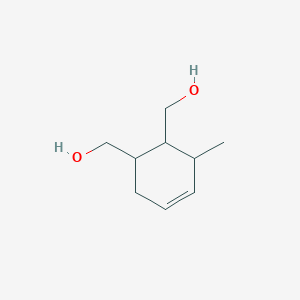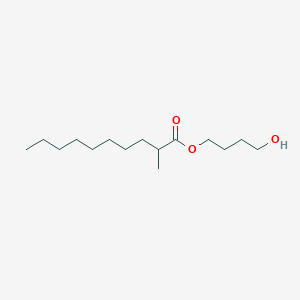
4-Hydroxybutyl 2-methyldecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxybutyl 2-methyldecanoate is an organic compound with the molecular formula C14H28O3. It is a colorless, oily liquid that is used in various chemical and industrial applications. This compound is known for its unique chemical structure, which includes a hydroxybutyl group and a methyldecanoate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxybutyl 2-methyldecanoate typically involves the esterification of 4-hydroxybutanol with 2-methyldecanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization further ensures the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxybutyl 2-methyldecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Forms 4-oxobutyl 2-methyldecanoate.
Reduction: Forms 4-hydroxybutyl 2-methyldecanol.
Substitution: Forms various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
4-Hydroxybutyl 2-methyldecanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals, lubricants, and plasticizers.
Wirkmechanismus
The mechanism of action of 4-Hydroxybutyl 2-methyldecanoate involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biomolecules, affecting their structure and function. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which can further interact with biological systems. The compound’s lipophilic nature allows it to interact with cell membranes, potentially affecting membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxybutyl 2-methyldecanoate can be compared with other similar compounds such as:
4-Hydroxybutyl acrylate: Similar in structure but contains an acrylate group instead of a methyldecanoate group.
4-Hydroxybutyl acetate: Contains an acetate group instead of a methyldecanoate group.
4-Hydroxybutyl benzoate: Contains a benzoate group instead of a methyldecanoate group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the different functional groups attached to the hydroxybutyl moiety.
Eigenschaften
CAS-Nummer |
91590-59-9 |
|---|---|
Molekularformel |
C15H30O3 |
Molekulargewicht |
258.40 g/mol |
IUPAC-Name |
4-hydroxybutyl 2-methyldecanoate |
InChI |
InChI=1S/C15H30O3/c1-3-4-5-6-7-8-11-14(2)15(17)18-13-10-9-12-16/h14,16H,3-13H2,1-2H3 |
InChI-Schlüssel |
QCLKACIHVCRGFI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C)C(=O)OCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


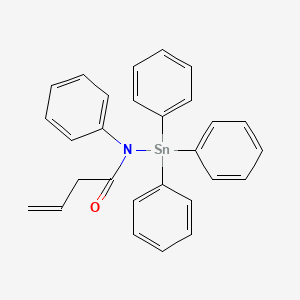
![[2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-4H-1,3-benzoxazin-4-ylidene]propanedinitrile](/img/structure/B14346595.png)
